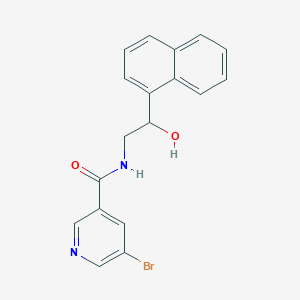

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is a chemical compound. It has a linear formula of C19H15BrN2O2 . Its CAS Number is 508227-25-6 and its molecular weight is 383.248 .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is complex. It involves a pyridine ring and a naphthalene ring . More detailed structural analysis would require advanced techniques such as X-ray crystallography .科学的研究の応用

Synthesis and Receptor Affinity

Research on nicotinamide derivatives, such as the study by Hirokawa, Yoshida, and Kato (1998), highlights the synthesis of compounds with potent affinities for 5-HT3 and dopamine D2 receptors, demonstrating the relevance of bromo-substituted nicotinamides in neuropharmacology and their potential as therapeutic agents (Hirokawa, Yoshida, & Kato, 1998).

Molecular Modification for Enhanced Activity

Gao et al. (2019) explored the structural modification of NNMT inhibitors, revealing that incorporating a naphthalene moiety significantly increases the activity of bisubstrate-like inhibitors. This research underlines the importance of structural analogs in developing more effective drugs for diseases associated with NNMT overexpression (Gao et al., 2019).

Antimicrobial and Anticancer Properties

Studies on bromo-substituted naphthalene derivatives, as investigated by Sherkar and Bhandarkar (2015), have shown excellent antimicrobial activities, pointing towards the potential of these compounds in combating microbial infections (Sherkar & Bhandarkar, 2015).

Discovery of SIRT2 Inhibitors

Cui et al. (2014) identified novel SIRT2 inhibitors using a fragment-based approach, which included the use of naphthalene-benzamides and -nicotinamides. Their work contributes to understanding the role of SIRT2 in health and disease, providing a foundation for the development of selective inhibitors as therapeutic agents (Cui et al., 2014).

Green Chemical Methods

Research by Boovanahalli, Kim, and Chi (2004) on the cleavage of ethers using ionic liquid halide demonstrates the application of green chemistry principles in synthetic processes, which may be relevant for the synthesis and modification of compounds like 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide (Boovanahalli, Kim, & Chi, 2004).

作用機序

Target of Action

The primary targets of the compound “5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Indole derivatives, however, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities

Result of Action

For example, some indole derivatives have shown anti-inflammatory and analgesic activities

特性

IUPAC Name |

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBCHFXBAWFMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2816330.png)

![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)